2-(benzoyl(15N)amino)acetic acid
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Overview
Description
2-(benzoyl(15N)amino)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a benzoyl group attached to an amino group, which is further connected to an acetic acid moiety. The presence of the nitrogen-15 isotope makes it particularly valuable for research applications, especially in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyl(15N)amino)acetic acid typically involves the reaction of benzoyl chloride with glycine labeled with nitrogen-15. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzoyl(15N)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl oxides
Reduction: Benzyl derivatives
Substitution: Various substituted amino acids
Scientific Research Applications
2-(benzoyl(15N)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in isotope labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(benzoyl(15N)amino)acetic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the nitrogen-15 label allows for tracking and studying these interactions. The pathways involved may include metabolic processes where the compound is incorporated and subsequently metabolized, providing insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzoxazole
- 2-aminobenzothiazole
- 2-arylbenzothiazole
Uniqueness
2-(benzoyl(15N)amino)acetic acid is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful for isotope labeling studies. This feature distinguishes it from other similar compounds that do not have this isotopic label, thereby enhancing its utility in research applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(benzoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1 |
InChI Key |
QIAFMBKCNZACKA-DETAZLGJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH]CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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